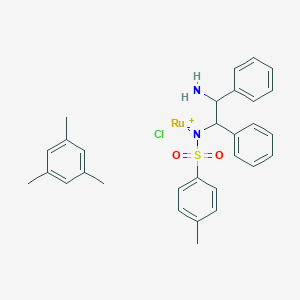
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C30H33ClN2O2RuS and its molecular weight is 622.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene is a complex that combines an amino diphenyl structure with a sulfonamide moiety and a ruthenium metal center. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and catalysis.
- Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
- Molecular Weight : 636.2 g/mol
- CAS Number : 192139-90-5
- IUPAC Name : [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition, receptor interaction, and potential anticancer properties. The presence of the ruthenium center suggests catalytic properties that may enhance its biological efficacy.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes such as carbonic anhydrase and dihydropteroate synthase.
- Receptor Interaction : The diphenylethylamine structure may interact with neurotransmitter receptors, potentially influencing neurotransmission.
- Anticancer Activity : Ruthenium complexes have been studied for their ability to induce apoptosis in cancer cells through various pathways.
Case Studies
- Asymmetric Transfer Hydrogenation : Research indicates that ruthenium complexes can facilitate asymmetric transfer hydrogenation reactions effectively. This property can be utilized in synthesizing chiral pharmaceuticals.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against a range of pathogens. Studies suggest that the structural features of sulfonamides are crucial for their bioactivity .
- Cytotoxicity Tests : Preliminary cytotoxicity tests have indicated that compounds similar to this ruthenium complex exhibit selective toxicity towards cancer cell lines while being less harmful to normal cells .
Data Tables
| Property | Value |
|---|---|
| LogP | 9.6945 |
| PSA (Polar Surface Area) | 80.57 |
| Solubility in Water | Low |
| Stability | Stable under ambient conditions |
Computational Predictions
Using computational models like the Prediction of Activity Spectra for Substances (PASS), researchers can predict the biological activity based on structural features. These models suggest that this compound may exhibit significant interactions with various biological targets due to its unique architecture .
Propiedades
Fórmula molecular |
C30H33ClN2O2RuS |
|---|---|
Peso molecular |
622.2 g/mol |
Nombre IUPAC |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
Clave InChI |
XBNBOGZUDCYNOJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















